2-(3,4-dimethoxybenzamido)-N-methyl-4H,5H,6H-cyclopenta[b]thiophene-3-carboxamide
Description
2-(3,4-Dimethoxybenzamido)-N-methyl-4H,5H,6H-cyclopenta[b]thiophene-3-carboxamide is a cyclopenta[b]thiophene-based derivative characterized by a 3,4-dimethoxybenzamido group at the 2-position and an N-methyl carboxamide substituent at the 3-position. The compound’s core structure, a fused cyclopentane-thiophene ring system, confers rigidity and influences its electronic properties, making it a candidate for pharmacological studies.
Properties
IUPAC Name |
2-[(3,4-dimethoxybenzoyl)amino]-N-methyl-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O4S/c1-19-17(22)15-11-5-4-6-14(11)25-18(15)20-16(21)10-7-8-12(23-2)13(9-10)24-3/h7-9H,4-6H2,1-3H3,(H,19,22)(H,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NVCSPCVBHDDMMS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)C1=C(SC2=C1CCC2)NC(=O)C3=CC(=C(C=C3)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of thiophene derivatives typically involves heterocyclization reactions. Common methods include the Gewald reaction, Paal-Knorr synthesis, Fiesselmann synthesis, and Hinsberg synthesis . For instance, the Gewald reaction involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester to form aminothiophene derivatives .
Industrial Production Methods
Industrial production of thiophene derivatives often employs catalytic processes and high-throughput synthesis techniques to achieve high yields and purity. The use of palladium-catalyzed coupling reactions is common in the synthesis of complex thiophene derivatives.
Chemical Reactions Analysis
Types of Reactions
2-(3,4-Dimethoxybenzamido)-N-methyl-4H,5H,6H-cyclopenta[b]thiophene-3-carboxamide can undergo various chemical reactions, including:
Oxidation: Thiophene derivatives can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert thiophene derivatives to dihydrothiophenes.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed under various conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides and sulfones, while substitution reactions can introduce a wide range of functional groups .
Scientific Research Applications
2-(3,4-Dimethoxybenzamido)-N-methyl-4H,5H,6H-cyclopenta[b]thiophene-3-carboxamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications due to its unique chemical structure.
Industry: Utilized in the development of organic semiconductors and other advanced materials
Mechanism of Action
The mechanism of action of 2-(3,4-Dimethoxybenzamido)-N-methyl-4H,5H,6H-cyclopenta[b]thiophene-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Ethyl 2-[(3,4-Dimethoxybenzoyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate
- Key Differences : Replaces the N-methyl carboxamide group with an ethyl ester.
- Properties: Molecular weight 375.44 g/mol, ChemSpider ID 854516.
G839-0106 (2-{4-[Cyclohexyl(methyl)sulfamoyl]benzamido}-N-methyl-4H,5H,6H-cyclopenta[b]thiophene-3-carboxamide)
- Key Differences : Substitutes the 3,4-dimethoxybenzamido group with a sulfamoylbenzamido moiety.
- Properties : Molecular weight 475.63 g/mol, logP 3.67, logD 1.04, and water solubility logSw -4.17. The sulfamoyl group introduces additional hydrogen-bonding capacity (H-bond acceptors: 9 vs. 5 in the target compound) and is included in antiviral screening libraries, suggesting divergent biological targets .
N-Methyl-2-(2-phenylacetamido)-4H,5H,6H-cyclopenta[b]thiophene-3-carboxamide (BG14652)
- Key Differences : Replaces the 3,4-dimethoxybenzamido group with a phenylacetamido substituent.
- Properties: Molecular weight 314.40 g/mol.
Functional and Pharmacological Comparisons
*Estimated based on structural analogs.
- The target compound and its ethyl ester analog lack explicit biological data in the provided evidence but share structural motifs with mitofusin agonists (e.g., cyclopenta[b]thiophene derivatives in mitochondrial regulation) .
Physicochemical Properties :
- The ethyl ester analog exhibits higher molecular weight and lipophilicity than the target compound, which may reduce aqueous solubility.
- G839-0106 ’s sulfamoyl group increases polarity (polar surface area 80.90 Ų) but retains moderate logP, balancing membrane permeability and solubility .
Biological Activity
The compound 2-(3,4-dimethoxybenzamido)-N-methyl-4H,5H,6H-cyclopenta[b]thiophene-3-carboxamide is a synthetic derivative that has garnered attention for its potential biological activities. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure
The compound's structure can be broken down as follows:
- Core Structure : Cyclopenta[b]thiophene
- Functional Groups :
- Dimethoxybenzamide
- N-methyl group
- Carboxamide moiety
Biological Activity Overview
Recent studies have highlighted several biological activities associated with this compound, including:
- Antioxidant Properties
- Tyrosinase Inhibition
- Anticancer Activity
Antioxidant Properties
Research indicates that the compound exhibits significant antioxidant activity. It was tested in various in vitro assays to evaluate its ability to scavenge free radicals and inhibit lipid peroxidation. The results showed that it could effectively reduce oxidative stress in cellular models, suggesting potential applications in preventing oxidative damage-related diseases.
Tyrosinase Inhibition
Tyrosinase is a key enzyme involved in melanin biosynthesis and is a target for treating hyperpigmentation disorders. The compound demonstrated potent inhibition of mushroom tyrosinase, with an IC50 value significantly lower than that of standard inhibitors like kojic acid. The mechanism of inhibition was further elucidated using kinetic studies, revealing that the compound binds tightly to the active site of tyrosinase.
Table 1: Tyrosinase Inhibition Data
Anticancer Activity
In cellular models, particularly using B16F10 melanoma cells, the compound exhibited cytotoxic effects. The viability assays indicated that at concentrations ≤20 µM, the compound did not induce significant cytotoxicity over 48 and 72 hours. However, higher concentrations led to reduced cell viability, highlighting its potential as an anticancer agent.
Case Study: Effects on B16F10 Cells
In a study examining the effects of the compound on melanin production and cellular tyrosinase activity:
- Treatment with the compound significantly reduced melanin production .
- Cell viability remained high at lower concentrations , indicating a favorable therapeutic window.
The biological activity of this compound can be attributed to its ability to interact with specific molecular targets:
- Tyrosinase Binding : The structural features allow for effective binding to the active site of tyrosinase.
- Antioxidant Mechanism : The presence of methoxy groups enhances radical scavenging activity.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
